2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid
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Overview
Description
2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is known for its unique structure, which includes a methyl group, a propan-2-yl group, and a carbamoyl group attached to an amino acetic acid backbone.
Preparation Methods
The synthesis of 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid involves several steps. One common method includes the reaction of glycine with isopropyl isocyanate in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately affecting the physiological functions of the organism .
Comparison with Similar Compounds
2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid can be compared with similar compounds such as:
Glycine: A simple amino acid with a similar backbone but lacking the methyl and propan-2-yl groups.
N-methylglycine (sarcosine): Similar to glycine but with a methyl group attached to the nitrogen atom.
N-isopropylglycine: Similar to glycine but with an isopropyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[methyl-[2-oxo-2-(propan-2-ylamino)ethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)9-7(11)4-10(3)5-8(12)13/h6H,4-5H2,1-3H3,(H,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREQZINDTWIOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-07-8 |
Source
|
Record name | 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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